![molecular formula C23H17BrN6O3S B2759622 N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide CAS No. 895649-15-7](/img/structure/B2759622.png)
N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide” is a compound with the molecular formula C23H17BrN6O3S . It has an average mass of 537.388 Da and a mono-isotopic mass of 536.026611 Da .
Synthesis Analysis
The synthesis of this compound involves the design and creation of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of this compound was characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The data obtained were in accordance with the assigned structures .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Several studies have reported the synthesis and investigation of triazoloquinazoline derivatives and their potential as pharmacological agents, particularly highlighting their H1-antihistaminic activities. For instance, compounds synthesized from butylamine and 3-ethyl aniline have shown significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as new classes of H1-antihistamines with negligible sedation compared to chlorpheniramine maleate, a reference standard (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).
Antimicrobial and Antifungal Activities
Compounds with the triazoloquinazoline backbone have also been evaluated for their antimicrobial activities. In particular, novel sulphonamide derivatives have shown promising antimicrobial activity, with certain compounds exhibiting high activity towards various strains. Computational calculations provided insights into their reactivity and potential antimicrobial mechanisms (Fahim & Ismael, 2019).
Molecular Docking and Theoretical Studies
Further, the antimicrobial potential of triazoloquinazoline derivatives against specific pathogens, like phytopathogenic bacterium Xanthomonas oryzae pv. oryzae, has been substantiated through molecular docking studies, suggesting these compounds as promising candidates for agricultural bactericides. Notably, compounds bearing both a quinazolinylpiperidinyl fragment and N-(substituted phenyl)acetamide unit demonstrated significant antibacterial activities, which were considerably potent compared to standard agents (Yang & Bao, 2017).
Zukünftige Richtungen
The synthesized compounds, including “N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide”, showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that future research could focus on further exploring the antimicrobial properties of this compound.
Eigenschaften
IUPAC Name |
N-[4-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN6O3S/c1-14(31)25-16-8-10-17(11-9-16)26-21-19-4-2-3-5-20(19)30-22(27-21)23(28-29-30)34(32,33)18-12-6-15(24)7-13-18/h2-13H,1H3,(H,25,31)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXHMHRLYCIHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2759539.png)
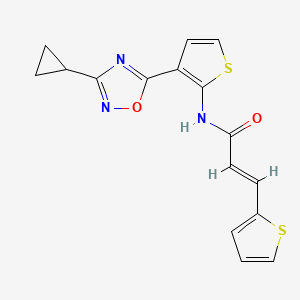
![3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2759541.png)
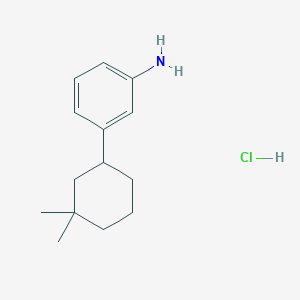
![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2759543.png)
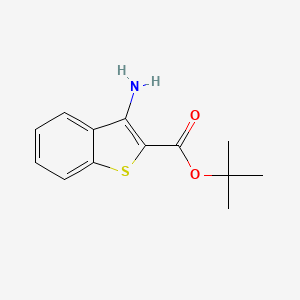
![methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2759549.png)
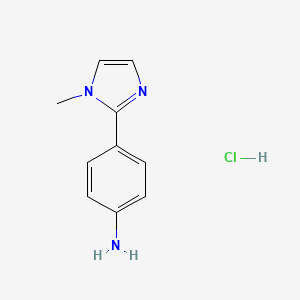
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2759551.png)
![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)
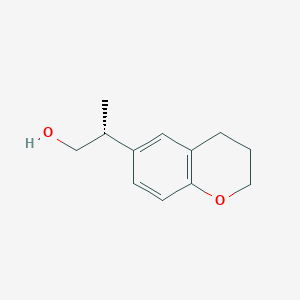
![5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline](/img/structure/B2759556.png)
![4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2759560.png)
![1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone](/img/structure/B2759562.png)